molecular formula C10H23NOSi B2610905 (R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine CAS No. 159330-31-1

(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine

Cat. No.: B2610905
CAS No.: 159330-31-1
M. Wt: 201.385
InChI Key: SDLGKSBUCUJCRU-SECBINFHSA-N
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Description

®-3-(tert-Butyldimethylsilyloxy) pyrrolidine is a chiral organosilicon compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyldimethylsilyloxy group at the third position. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form. The tert-butyldimethylsilyloxy group is known for its bulky nature, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

tert-butyl-dimethyl-[(3R)-pyrrolidin-3-yl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLGKSBUCUJCRU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butyldimethylsilyloxy) pyrrolidine typically involves the protection of the hydroxyl group in a pyrrolidine derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction can be represented as follows:

Pyrrolidine-OH+TBDMS-Cl(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine\text{Pyrrolidine-OH} + \text{TBDMS-Cl} \rightarrow \text{(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine} Pyrrolidine-OH+TBDMS-Cl→(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine

Industrial Production Methods

In an industrial setting, the production of ®-3-(tert-Butyldimethylsilyloxy) pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butyldimethylsilyloxy) pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butyldimethylsilyloxy group can be oxidized to form silanols or siloxanes.

    Reduction: The pyrrolidine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyldimethylsilyloxy group can yield silanols, while reduction of the pyrrolidine ring can produce various pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. This protection strategy enhances the compound's stability and reactivity in subsequent reactions. For instance, the preparation of N-tert-butanesulfinyl aldimines has been reported, which can be transformed to yield various pyrrolidine derivatives through nucleophilic substitution and reductive alkylation reactions .

Asymmetric Synthesis

2.1 Chiral Synthesis

One of the significant applications of (R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine is in the field of asymmetric synthesis. The compound serves as a chiral building block in the synthesis of complex natural products and pharmaceuticals. A notable study demonstrated its use in a one-pot cascade process starting from α-chiral aldimines, leading to the formation of chiral 2-pyrrolidinones with high stereoselectivity .

Table 1: Summary of Asymmetric Reactions Involving (R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine

Reaction TypeConditionsYield (%)Diastereoselectivity
Grignard Reactions-78 °C, THF40-8199:1
Aldimine FormationCSA, MeOH/DCM, -40 °C65N/A
Reductive AlkylationRoom TemperatureQuantitativeN/A

Medicinal Chemistry Applications

3.1 Antimicrobial and Anticancer Activities

Recent studies have explored the antimicrobial and anticancer potential of pyrrolidine derivatives synthesized from (R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine. A series of compounds derived from this precursor showed significant activity against various cancer cell lines, including human lung, liver, and colon cancer cells . The structure-activity relationship indicated that modifications to the side chains significantly influenced cytotoxicity.

Table 2: Cytotoxic Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)
Compound 5aNCI-H46015
Compound 5bHepG220
Compound 5cHCT-11618

Applications in Drug Design

4.1 Ligand Development

(R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine has been utilized in the design of bitopic ligands that target dopamine receptors, specifically enhancing selectivity for the D3 receptor over the D2 receptor. The incorporation of this compound into ligand structures has shown promise in improving binding affinity and selectivity .

Mechanism of Action

The mechanism of action of ®-3-(tert-Butyldimethylsilyloxy) pyrrolidine involves the steric and electronic effects imparted by the tert-butyldimethylsilyloxy group. This bulky group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(tert-Butyldimethylsilyloxy) pyrrolidine: The enantiomer of the ®-form, which may exhibit different reactivity and selectivity.

    3-(tert-Butyldimethylsilyloxy) pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

    3-(tert-Butyldimethylsilyloxy) piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

®-3-(tert-Butyldimethylsilyloxy) pyrrolidine is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and reactivity compared to its (S)-enantiomer or racemic mixture. The presence of the tert-butyldimethylsilyloxy group also provides steric hindrance, influencing the compound’s behavior in various chemical reactions.

Biological Activity

(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyldimethylsilyloxy group. This unique structure may influence its interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₁₉NOSi
Molecular Weight213.35 g/mol
CAS Number159330-31-1

Biological Activities

  • Anticancer Activity :
    • Research indicates that pyrrolidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
    • A study demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential for this compound in cancer therapy.
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for their antimicrobial efficacy, showing activity against both gram-positive and gram-negative bacteria.
    • The presence of the silyloxy group may enhance membrane permeability, facilitating the compound's entry into microbial cells.
  • Neuroprotective Effects :
    • Some pyrrolidine derivatives have been reported to exert neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Case Study 1: Antitumor Activity

A recent study explored the effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of silylated pyrrolidines against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating promising antibacterial activity.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing the tert-butyldimethylsilyl (TBS) group into pyrrolidine derivatives?

  • The TBS group is typically introduced via silylation of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine. For example, intermediates such as (R)-3-hydroxypyrrolidine are protected under anhydrous conditions in solvents like dichloromethane or DMF at 0–20°C . This method ensures regioselectivity and minimizes side reactions.

Q. How does the TBS group influence the reactivity of pyrrolidine in subsequent synthetic steps?

  • The TBS group acts as a robust protecting group for alcohols, enhancing steric bulk and reducing nucleophilic interference during reactions like alkylation, acylation, or coupling. Its stability under acidic and basic conditions allows for orthogonal deprotection strategies, which are critical in multi-step syntheses (e.g., in nucleoside analog preparation) .

Q. What analytical techniques are essential for confirming the stereochemistry of (R)-3-(TBS-oxy)pyrrolidine?

  • Chiral HPLC and NMR (using chiral shift reagents or NOESY for spatial analysis) are standard. X-ray crystallography, as demonstrated in cycloadduct studies (e.g., ORTEP projections), provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-3-(TBS-oxy)pyrrolidine be optimized to avoid racemization?

  • Enantioselective routes often employ chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of ketones using Ru-BINAP complexes or enzymatic resolution (e.g., lipase-mediated hydrolysis) can achieve high enantiomeric excess (>98%). Strict control of reaction temperature (<0°C) and anhydrous conditions minimizes racemization .

Q. What methodologies resolve contradictions in biological activity data for TBS-protected pyrrolidine derivatives?

  • Discrepancies in activity (e.g., enzyme inhibition assays) may arise from impurities or stereochemical inconsistencies. Rigorous purification (HPLC, recrystallization) and re-evaluation using standardized protocols (e.g., immobilized enzyme reactors for MMP inhibition studies) are recommended. Cross-validation with computational docking (e.g., AutoDock Vina) clarifies structure-activity relationships .

Q. How do computational studies enhance the design of pyrrolidine-based inhibitors targeting enzymes like JAK1 or DPP-4?

  • Density Functional Theory (DFT) calculations predict electronic and steric effects of the TBS group on binding affinity. Molecular dynamics simulations (e.g., using GROMACS) model interactions with ATP-binding sites, guiding substitutions at the 3-position of pyrrolidine to optimize inhibitory potency and selectivity .

Q. What strategies mitigate low yields in TBS deprotection during multi-step syntheses?

  • Fluoride-based reagents (e.g., TBAF or HF-pyridine) selectively cleave the TBS group. However, competing side reactions (e.g., epoxide formation in nucleoside analogs) require buffered conditions (acetic acid/THF/water) or sequential deprotection. Monitoring via TLC or in situ IR ensures timely quenching .

Methodological Recommendations

  • Stereochemical Purity: Use chiral auxiliaries (e.g., Evans oxazolidinones) for asymmetric induction .
  • Data Validation: Combine experimental (e.g., SPR binding assays) and computational (molecular docking) tools to resolve activity discrepancies .
  • Scale-Up: Optimize TBS deprotection using flow chemistry to enhance reproducibility in gram-scale syntheses .

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